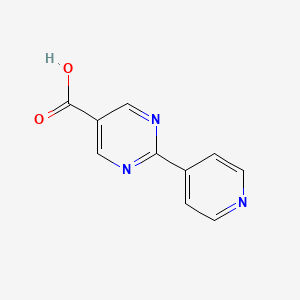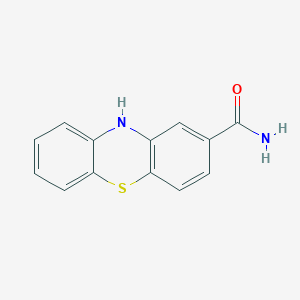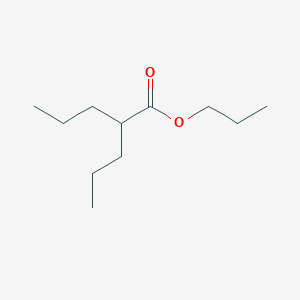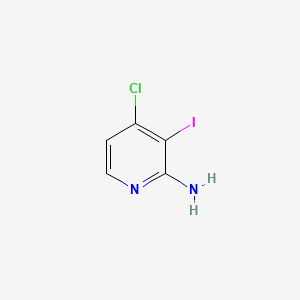
4-Chloro-3-iodopyridin-2-amine
Overview
Description
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . .
Mode of Action
The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields. This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique structure and reactivity profile make it an invaluable tool in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Result of Action
Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.
Electrophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other electrophiles under suitable conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Electrophilic Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-iodopyridin-2-amine has diverse applications in scientific research:
Pharmaceutical Research: It serves as a building block for synthesizing anti-HIV agents and other pharmaceuticals.
Agrochemical Synthesis: The compound’s reactivity profile makes it suitable for creating novel pesticides and herbicides.
Material Science: It is used to develop materials with specific electronic or photonic properties.
Chemical Synthesis: As an intermediate, it is crucial for synthesizing various organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 6-Amino-5-iodonicotinonitrile
- 3-Iodo-5-nitropyridin-2-amine
- 3-Iodo-5-methylpyridin-2-amine
Uniqueness
4-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties. The presence of both chlorine and iodine atoms enhances its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMULFKDCVPGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629107 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-69-8 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
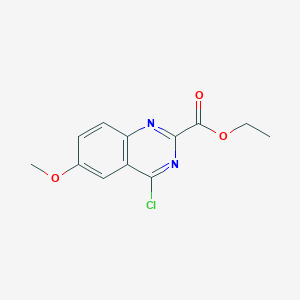
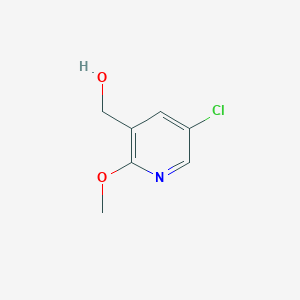
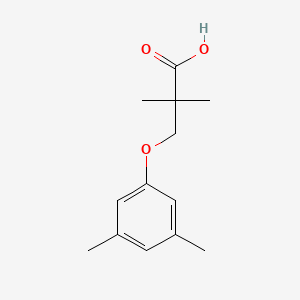
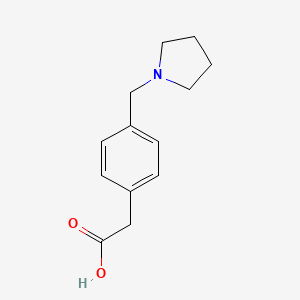
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)

